molecular formula C4H9ClO2S B13453462 2-Chloro-1-methanesulfonylpropane CAS No. 89166-24-5

2-Chloro-1-methanesulfonylpropane

Cat. No.: B13453462
CAS No.: 89166-24-5
M. Wt: 156.63 g/mol
InChI Key: ORBQYRYNGVZSOV-UHFFFAOYSA-N
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Description

2-Chloro-1-methanesulfonylpropane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and a methanesulfonyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methanesulfonylpropane typically involves the reaction of propane with chlorinating agents in the presence of a methanesulfonyl group donor. One common method is the reaction of propane with thionyl chloride (SOCl₂) and methanesulfonyl chloride (CH₃SO₂Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methanesulfonylpropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

    Alcohols: Formed through nucleophilic substitution.

    Alkenes: Formed through elimination reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Scientific Research Applications

2-Chloro-1-methanesulfonylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methanesulfonylpropane involves its reactivity towards nucleophiles and bases. The chlorine atom and the methanesulfonyl group are both reactive sites that can participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. In elimination reactions, the

Properties

CAS No.

89166-24-5

Molecular Formula

C4H9ClO2S

Molecular Weight

156.63 g/mol

IUPAC Name

2-chloro-1-methylsulfonylpropane

InChI

InChI=1S/C4H9ClO2S/c1-4(5)3-8(2,6)7/h4H,3H2,1-2H3

InChI Key

ORBQYRYNGVZSOV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)Cl

Origin of Product

United States

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